molecular formula C22H27NO6 B11632917 Dimethyl 4-(2-ethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-ethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11632917
M. Wt: 401.5 g/mol
InChI Key: WHXRDELIAIKFFW-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-ethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a tetrahydrofuran-2-ylmethyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2-ethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2-ethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-(2-ethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Another calcium channel blocker with structural similarities.

Uniqueness

Dimethyl 4-(2-ethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

dimethyl 4-(2-ethoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H27NO6/c1-4-28-19-10-6-5-9-16(19)20-17(21(24)26-2)13-23(12-15-8-7-11-29-15)14-18(20)22(25)27-3/h5-6,9-10,13-15,20H,4,7-8,11-12H2,1-3H3

InChI Key

WHXRDELIAIKFFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC

Origin of Product

United States

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